N-Ethyl-1-imidazolecarboxamide

Physicochemical Properties ADME Prediction Synthetic Intermediate

N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8), also known as N-ethyl-1H-imidazole-1-carboxamide, is a heterocyclic organic compound belonging to the imidazole family. It is a white to off-white solid with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 58124-84-8
Cat. No. B2547407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-1-imidazolecarboxamide
CAS58124-84-8
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCCNC(=O)N1C=CN=C1
InChIInChI=1S/C6H9N3O/c1-2-8-6(10)9-4-3-7-5-9/h3-5H,2H2,1H3,(H,8,10)
InChIKeyWLNIMHJTXBDWNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8) Procurement Guide: Supplier Comparison and Scientific Differentiation


N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8), also known as N-ethyl-1H-imidazole-1-carboxamide, is a heterocyclic organic compound belonging to the imidazole family. It is a white to off-white solid with the molecular formula C₆H₉N₃O and a molecular weight of 139.16 g/mol [1]. The compound features an imidazole ring with an N-ethylcarboxamide substituent at the N1 position . It is primarily used as a research chemical and synthetic intermediate in organic chemistry, particularly as a carbamoyl transfer agent .

Why N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8) Cannot Be Substituted by Generic Imidazole Analogs in Research and Development


While imidazole-based compounds share a common heterocyclic core, specific substituents on the imidazole ring profoundly influence their physicochemical properties, reactivity, and biological interactions . For N-Ethyl-1-imidazolecarboxamide, the N-ethylcarboxamide group at the N1 position confers distinct hydrogen bonding capabilities and lipophilicity compared to its N-methyl or unsubstituted analogs [1]. These differences can dramatically alter the compound's behavior as a synthetic intermediate, enzyme inhibitor, or receptor ligand. Therefore, substituting with a seemingly similar imidazole derivative without rigorous comparative data can lead to failed syntheses, irreproducible biological results, and wasted resources .

Quantitative Evidence Differentiating N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8) from Closest Analogs


Physicochemical Properties: N-Ethyl vs. N-Methyl Imidazolecarboxamide

N-Ethyl-1-imidazolecarboxamide exhibits a calculated XLogP3 value of -0.1, indicating a higher lipophilicity compared to the N-methyl analog (XLogP3: -0.4) [1]. This difference in lipophilicity can influence membrane permeability and solubility, which are critical factors in biological assays and drug design [2].

Physicochemical Properties ADME Prediction Synthetic Intermediate

Hydrogen Bonding Capacity: A Key Differentiator in Molecular Recognition

The N-ethyl group in N-Ethyl-1-imidazolecarboxamide provides a distinct steric and electronic environment compared to other alkyl substitutions. The compound possesses 1 hydrogen bond donor (the amide N-H) and 2 hydrogen bond acceptors (the carbonyl oxygen and the imidazole nitrogen) [1]. This specific arrangement can lead to unique binding interactions with biological targets, potentially resulting in improved selectivity or potency in enzyme inhibition assays .

Molecular Recognition Enzyme Inhibition Receptor Binding

Purity and Quality Control: Vendor-Specific Analytical Data

Commercially available N-Ethyl-1-imidazolecarboxamide typically has a purity of 95% or higher. Bidepharm, for instance, provides batch-specific quality control data including NMR, HPLC, and GC for their product (Cat. BD338313), ensuring ≥95% purity . This contrasts with some generic imidazole compounds where purity may vary or not be rigorously documented. High purity is essential for reproducible results in sensitive applications like medicinal chemistry and materials science .

Quality Control Analytical Chemistry Reproducibility

Synthetic Utility: Carbamoyl Transfer Agent in Organic Synthesis

N-Ethyl-1-imidazolecarboxamide serves as a specialized carbamoyl transfer agent in organic synthesis . Its structure, with an imidazole ring and an N-ethylcarboxamide group, allows it to act as a source of the N-ethylcarbamoyl moiety . This specific functionality is not readily replicated by other imidazole derivatives, such as 1-imidazolecarboxamide or N-methyl-1-imidazolecarboxamide, due to differences in steric hindrance and electronic effects .

Organic Synthesis Carbamoyl Transfer Building Block

Potential as a Kinase Inhibitor Scaffold: Implications for Drug Discovery

Imidazole-1-carboxamide derivatives, including the N-ethyl variant, have been implicated in patents and research related to Janus kinase (JAK) inhibitors . While direct IC50 data for N-Ethyl-1-imidazolecarboxamide itself is not publicly available, its structural similarity to known JAK inhibitor scaffolds suggests potential utility in medicinal chemistry programs targeting inflammatory diseases and cancers [1]. The N-ethyl substitution may offer advantages in terms of binding affinity or selectivity compared to other alkyl substitutions, although this remains to be experimentally validated [2].

Kinase Inhibition Drug Discovery JAK Inhibitor

Optimal Use Cases for N-Ethyl-1-imidazolecarboxamide (CAS 58124-84-8) in Research and Industry


Medicinal Chemistry: Lead Optimization for Kinase Inhibitors

Given its structural similarity to imidazole-based JAK inhibitors, N-Ethyl-1-imidazolecarboxamide serves as a valuable building block for synthesizing and optimizing novel kinase inhibitors. Its N-ethylcarbamoyl group can be further functionalized or used as a hydrogen bond donor/acceptor to improve target binding .

Organic Synthesis: Selective Carbamoyl Transfer Reactions

In synthetic chemistry, this compound is a specific reagent for introducing an N-ethylcarbamoyl group into target molecules. This is particularly useful when other carbamoyl transfer agents (e.g., N-methyl or unsubstituted analogs) would lead to unwanted side products or exhibit different reactivity profiles .

Chemical Biology: Probing Protein-Ligand Interactions

The distinct hydrogen bonding pattern and moderate lipophilicity of N-Ethyl-1-imidazolecarboxamide make it a suitable probe for studying protein-ligand interactions, especially with enzymes that recognize imidazole-containing substrates or inhibitors. Its physicochemical properties can be leveraged in fragment-based drug discovery or biophysical assays .

Material Science: Synthesis of Functional Polymers and Coordination Complexes

Imidazole derivatives are known to form coordination complexes with metals. N-Ethyl-1-imidazolecarboxamide, with its additional carboxamide functionality, can be used to synthesize novel metal-organic frameworks (MOFs) or polymers with tailored properties. The N-ethyl group may influence the solubility and processability of the resulting materials .

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